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Compound of Interest

Compound Name:
2-(Azepan-1-yl)-2-methylpropan-1-

amine

CAS No.: 21404-90-0

Cat. No.: B1623950

Get Quote

Executive Summary & Structural Analysis
The target molecule, 2-(Azepan-1-yl)-2-methylpropan-1-amine, features a tertiary amine

(azepane) attached to a quaternary carbon (gem-dimethyl), adjacent to a primary amine. This

specific "neopentyl-like" motif presents a unique synthetic challenge:

Steric Hindrance: The quaternary center makes direct alkylation of the azepane difficult due

to competing elimination reactions.

Regiochemistry: It is critical to distinguish this target from its inverse isomer, 1-(2-amino-2-

methylpropyl)azepane, which is commonly synthesized via the Nitro-Mannich reaction. The

Nitro-Mannich route places the azepane on the primary carbon and the amine on the tertiary

carbon—the opposite of the required structure.

To access the correct regioisomer (Azepane on the tertiary carbon), this guide prioritizes the

Strecker Synthesis (Route A) as the most atom-economical pathway, while providing a

Bargellini Multicomponent pathway (Route B) as a cyanide-free alternative.
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Retrosynthetic Logic (DOT Visualization)

TARGET MOLECULE
2-(Azepan-1-yl)-2-methylpropan-1-amine

INTERMEDIATE A
2-(Azepan-1-yl)-2-methylpropanenitrile

Reduction
(LiAlH4)

INTERMEDIATE B
2-(Azepan-1-yl)-2-methylpropanoic Acid
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Caption: Retrosynthetic disconnection showing the Strecker (Blue path) and Bargellini (Red

path) strategies to access the quaternary center.

Route A: The Modified Strecker Protocol (Primary
Method)
This route is preferred for its efficiency (2 steps). It utilizes Trimethylsilyl Cyanide (TMSCN) to

overcome the reversibility often seen with hindered ketones in classical Strecker conditions.

Step 1: Synthesis of 2-(Azepan-1-yl)-2-
methylpropanenitrile
Mechanism: Lewis acid-catalyzed addition of cyanide to the in situ formed iminium ion.

Materials:

Azepane (CAS 111-49-9): 10.0 mmol (0.99 g)
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Acetone (Dry): 5.0 mL (Solvent/Reagent)

Trimethylsilyl Cyanide (TMSCN): 12.0 mmol (1.5 mL)

Zinc Iodide (

): 0.5 mmol (160 mg) - Catalyst

Methanol (MeOH): 10 mL (for quenching)

Protocol:

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a

rubber septum. Purge with Argon.

Addition: Add Azepane (10 mmol) and Acetone (5.0 mL). Stir at room temperature (RT) for

10 minutes.

Catalyst: Add

(0.5 mmol) quickly to avoid moisture absorption.

Cyanation: Add TMSCN (12.0 mmol) dropwise via syringe over 5 minutes. Caution: TMSCN

is toxic and volatile.

Reaction: Stir the mixture at RT for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:4). The

spot for azepane should disappear.

Quench: Cool the flask to 0°C. Carefully add MeOH (10 mL) saturated with ammonia or

simply excess MeOH to solvolyze the silyl ether. Stir for 30 minutes.

Workup: Concentrate the solvent under reduced pressure (rotary evaporator) in a fume

hood. Dissolve the residue in

(30 mL) and wash with saturated

(2 x 15 mL).

Purification: Dry the organic layer over
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, filter, and concentrate. The crude nitrile is often pure enough for reduction. If not, purify via
flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Yield: 85-95%

Appearance: Colorless to pale yellow oil.

Step 2: Reduction to 2-(Azepan-1-yl)-2-methylpropan-1-
amine
Mechanism: Nucleophilic hydride delivery to the nitrile carbon.

Materials:

2-(Azepan-1-yl)-2-methylpropanenitrile (from Step 1): 9.0 mmol

Lithium Aluminum Hydride (

): 18.0 mmol (2.0 equiv)

Tetrahydrofuran (THF), Anhydrous: 40 mL

Fieser Workup Reagents:

, 15% NaOH.

Protocol:

Setup: Flame-dry a 100 mL 2-neck RBF equipped with a reflux condenser and addition

funnel. Flush with Argon.

Charge LAH: Add

pellets/powder (18 mmol) and anhydrous THF (20 mL) to the flask. Cool to 0°C.

Addition: Dissolve the Nitrile (9.0 mmol) in anhydrous THF (20 mL) and add it dropwise to

the LAH suspension over 15 minutes.

Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4–6 hours.
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Quench (Fieser Method): Cool to 0°C. Very slowly add:

0.7 mL Water

0.7 mL 15% NaOH solution

2.1 mL Water

Isolation: Stir the granular white precipitate for 30 minutes. Filter through a pad of Celite.

Wash the pad with warm THF.

Purification: Concentrate the filtrate. The resulting oil can be distilled under vacuum

(Kugelrohr) or converted to the dihydrochloride salt (

) for crystallization from EtOH/Et2O.

Route B: The Bargellini Reaction (Cyanide-Free
Alternative)
This route avoids toxic cyanides by using chloroform as a one-carbon synthon to generate the

carboxylic acid, which is then converted to the amine.

Step 1: Synthesis of 2-(Azepan-1-yl)-2-methylpropanoic
Acid
Mechanism: Formation of a trichloromethide anion, addition to acetone, epoxide formation, and

ring opening by azepane (Jocic/Bargellini reaction).

Protocol:

Mix: In a flask, combine Azepane (10 mmol), Acetone (40 mmol, excess), and Chloroform

(15 mmol).

Initiate: Cool to 0°C. Add powdered NaOH (20 mmol) in small portions with vigorous stirring.

The reaction is exothermic.

Stir: Allow to warm to RT and stir for 6 hours.
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Workup: Evaporate volatiles. Dissolve residue in water. Wash with

(to remove unreacted amine). Acidify the aqueous layer to pH 4 with 1M HCl. Extract the
amino-acid product with DCM.

Result: 2-(Azepan-1-yl)-2-methylpropanoic acid.

Step 2 & 3: Amide Formation & Reduction[1]
Amidation: React the acid with Thionyl Chloride (

) to form the acid chloride, then treat with Ammonia (

) or Ammonium Hydroxide to form the primary amide: 2-(Azepan-1-yl)-2-methylpropanamide.

Reduction: Reduce the amide with

(as in Route A, Step 2) to yield the final diamine.

Characterization & Data
Parameter Route A (Strecker) Route B (Bargellini)

Atom Economy High Moderate

Step Count 2 3

Safety Profile Hazard: Cyanide (TMSCN) Safer: No Cyanide

Yield (Overall) ~75% ~50-60%

Key Impurity Unreacted Azepane
Acetone self-condensation

products

Expected NMR Data (Free Base in

):

1H NMR:

2.60 (m, 4H, Azepane
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-CH2), 2.55 (s, 2H,

), 1.60 (m, 8H, Azepane bulk), 1.05 (s, 6H, Gem-dimethyl).

13C NMR: Distinctive quaternary carbon signal around

55-60 ppm; Gem-dimethyl signals around

20-25 ppm.

Safety & Handling (Critical)
Cyanide Hazard (Route A): TMSCN hydrolyzes to HCN in contact with moisture/acid. All

rotary evaporation must be done in a hood. Keep a bleach bath (10% Sodium Hypochlorite)

ready to quench all glassware and syringes.

Lithium Aluminum Hydride: Reacts violently with water. Use dry powder extinguishers (Class

D) only.

Azepane: Corrosive and flammable. Causes severe skin burns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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